delta-2-Cefodizime

Description

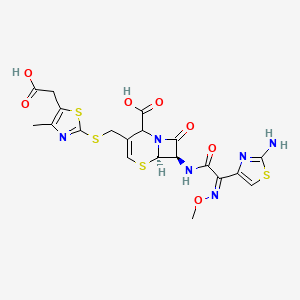

Structure

3D Structure

Properties

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O7S4/c1-7-10(3-11(27)28)37-20(22-7)36-5-8-4-34-17-13(16(30)26(17)14(8)18(31)32)24-15(29)12(25-33-2)9-6-35-19(21)23-9/h4,6,13-14,17H,3,5H2,1-2H3,(H2,21,23)(H,24,29)(H,27,28)(H,31,32)/b25-12-/t13-,14?,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWOQUPUOGJRPY-PXUGJTILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)SCC2=CSC3C(C(=O)N3C2C(=O)O)NC(=O)C(=NOC)C4=CSC(=N4)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)SCC2=CS[C@@H]3[C@@H](C(=O)N3C2C(=O)O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O7S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of ∆²-Cefodizime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ∆²-Cefodizime, an inactive isomer and significant degradation product of the third-generation cephalosporin antibiotic, Cefodizime. Understanding the formation and analytical profile of this isomer is critical for the development, manufacturing, and quality control of Cefodizime-based therapeutics.

Introduction to ∆²-Cefodizime

Cefodizime, the active pharmaceutical ingredient (API), is a ∆³-cephem, where the double bond within the dihydrothiazine ring is located between the C-3 and C-4 positions. This specific configuration is essential for its antibacterial activity. ∆²-Cefodizime is the structural isomer where this double bond has migrated to the C-2 and C-3 positions. This seemingly minor shift in the double bond's location drastically alters the molecule's three-dimensional structure, rendering it microbiologically inactive. The formation of ∆²-Cefodizime is a key concern in the stability and degradation profile of Cefodizime.

Synthesis of ∆²-Cefodizime

The synthesis of ∆²-Cefodizime is typically not a targeted process but rather a consequence of the degradation of the active ∆³-isomer, Cefodizime. The primary mechanism for its formation is a base-catalyzed isomerization. This process can be intentionally induced for the purpose of isolating the compound as a reference standard for analytical method development and validation.

General Workflow for the Synthesis of ∆²-Cefodizime

The following diagram illustrates the general workflow for the synthesis of ∆²-Cefodizime via forced degradation of Cefodizime.

Caption: General workflow for the synthesis and isolation of ∆²-Cefodizime.

Experimental Protocol: Forced Degradation under Alkaline Conditions

This protocol describes a general procedure for the intentional synthesis of ∆²-Cefodizime from Cefodizime through base-catalyzed isomerization.

Materials:

-

Cefodizime sodium salt

-

0.1 M Sodium hydroxide (NaOH) solution

-

0.1 M Hydrochloric acid (HCl) solution

-

Deionized water

-

Acetonitrile (HPLC grade)

-

Phosphate buffer (for HPLC)

Procedure:

-

Dissolution: Prepare a solution of Cefodizime sodium salt in deionized water at a concentration of approximately 1 mg/mL.

-

Base Hydrolysis: To the Cefodizime solution, add an equal volume of 0.1 M NaOH.

-

Incubation: Incubate the mixture at a controlled temperature, for example, 60°C. Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by HPLC to observe the formation of the ∆²-isomer and the disappearance of the ∆³-isomer.

-

Neutralization: Once a significant amount of the ∆²-isomer has been formed (as determined by HPLC), cool the reaction mixture to room temperature and neutralize it by adding an equimolar amount of 0.1 M HCl.

-

Purification: The resulting solution containing a mixture of Cefodizime, ∆²-Cefodizime, and other degradation products can then be purified using preparative reverse-phase HPLC.

-

Isolation: Collect the fractions corresponding to the ∆²-Cefodizime peak. Pool the collected fractions and lyophilize to obtain the isolated ∆²-Cefodizime as a solid.

Factors Influencing Isomerization: The rate and extent of the isomerization are influenced by several factors:

-

pH: Alkaline conditions significantly promote the formation of the ∆²-isomer.

-

Temperature: Higher temperatures accelerate the rate of isomerization.

-

Solvent: The polarity of the solvent can affect the stability of the carbanion intermediate, thereby influencing the reaction rate.

-

Base Concentration: The concentration of the base is directly related to the rate of isomerization.

Characterization of ∆²-Cefodizime

A combination of chromatographic and spectroscopic techniques is employed for the comprehensive characterization of ∆²-Cefodizime.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the separation, identification, and quantification of ∆²-Cefodizime in the presence of the parent drug and other related substances.

Illustrative HPLC Method:

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of phosphate buffer and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

Note: The exact mobile phase composition and gradient program must be optimized to achieve adequate separation between the ∆³ and ∆² isomers.

Spectroscopic Characterization

Spectroscopic methods provide detailed structural information, confirming the identity of the ∆²-isomer.

Expected NMR Data for ∆²-Cephem Core:

| Nucleus | Expected Chemical Shift (ppm) |

|---|---|

| ¹H NMR | |

| H-2 | ~6.0 - 6.5 |

| H-4 | ~4.5 - 5.0 |

| H-6 | ~5.0 - 5.5 |

| H-7 | ~5.5 - 6.0 |

| ¹³C NMR | |

| C-2 | ~120 - 130 |

| C-3 | ~125 - 135 |

| C-4 | ~40 - 50 |

| C-6 | ~55 - 60 |

| C-7 | ~58 - 63 |

| C-8 (β-lactam C=O) | ~165 - 175 |

| C-9 (Carboxyl C=O) | ~160 - 170 |

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of ∆²-Cefodizime is expected to show characteristic absorption bands for the β-lactam ring, amide side chains, and other structural features.

Characteristic IR Absorption Frequencies:

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| β-lactam C=O stretch | 1760 - 1780 |

| Amide C=O stretch | 1650 - 1680 |

| Carboxylate C=O stretch | 1550 - 1610 |

| N-H stretch | 3200 - 3400 |

| C=C stretch | 1600 - 1640 |

The position of the double bond in the cephem nucleus influences the electronic transitions and, consequently, the UV-Vis absorption spectrum. The ∆²-isomer typically exhibits a different λmax (wavelength of maximum absorbance) compared to the ∆³-isomer. This difference can be used for rapid differentiation of the two isomers.

Expected UV-Vis Absorption Data:

| Isomer | Expected λmax (nm) |

|---|---|

| ∆³-Cefodizime | ~260 - 270 |

| ∆²-Cefodizime | Shorter wavelength than ∆³-isomer |

Logical Relationships in Characterization

The following diagram illustrates the logical flow of the characterization process for ∆²-Cefodizime.

Caption: Logical workflow for the characterization of ∆²-Cefodizime.

Conclusion

The synthesis of ∆²-Cefodizime is primarily achieved through the controlled degradation of the active ∆³-isomer under alkaline conditions. Its comprehensive characterization relies on a combination of chromatographic and spectroscopic techniques. A thorough understanding of the synthesis and characterization of this inactive isomer is paramount for ensuring the quality, safety, and efficacy of Cefodizime drug products. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the field of pharmaceutical development and quality control.

Formation of Delta-2-Cefodizime: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefodizime, a third-generation cephalosporin antibiotic, is valued for its broad spectrum of activity against various bacterial pathogens. Like other cephalosporins, its chemical stability is a critical factor in its efficacy and safety. A key degradation pathway for cefodizime involves the isomerization of the double bond in the dihydrothiazine ring of the cephem nucleus, from the biologically active delta-3 (Δ³) position to the inactive delta-2 (Δ²) form. This transformation, resulting in the formation of delta-2-Cefodizime, leads to a significant loss of antibacterial activity. Understanding the mechanism and kinetics of this isomerization is paramount for the development of stable formulations and for ensuring the quality and therapeutic effectiveness of cefodizime-containing products.

This technical guide provides a comprehensive overview of the mechanism of this compound formation from cefodizime, including the underlying chemical principles, influencing factors, quantitative data, and detailed experimental protocols for its analysis.

The Isomerization Mechanism: A Base-Catalyzed Tautomerization

The conversion of cefodizime to its delta-2 isomer is a well-established example of a base-catalyzed tautomerization reaction. The core of this transformation lies in the lability of the proton at the C-2 position of the cephem nucleus.

The proposed mechanism proceeds through the following key steps:

-

Proton Abstraction: In the presence of a base (B:), the proton at the C-2 position of the cefodizime molecule is abstracted. This is the rate-determining step of the reaction.

-

Formation of a Carbanion Intermediate: The removal of the proton results in the formation of a resonance-stabilized carbanion intermediate. The negative charge is delocalized over the C-2 and C-4 positions and the adjacent carbonyl group.

-

Protonation at C-4: The carbanion intermediate is then protonated by the conjugate acid of the base (BH⁺). This protonation can occur at either C-2 (regenerating the starting delta-3 isomer) or at C-4.

-

Formation of the Delta-2 Isomer: Protonation at the C-4 position leads to the formation of the thermodynamically less stable but kinetically favored under certain conditions, this compound isomer.

dot

Caption: Base-catalyzed isomerization of Cefodizime to this compound.

Factors Influencing the Formation of this compound

The rate and extent of this compound formation are significantly influenced by several environmental and structural factors.

-

pH: The isomerization is highly pH-dependent. Alkaline conditions significantly accelerate the formation of the delta-2 isomer by promoting the initial proton abstraction step. The rate of isomerization generally increases with increasing pH.

-

Temperature: As with most chemical reactions, higher temperatures increase the rate of isomerization by providing the necessary activation energy for the reaction to occur.

-

Solvent: The polarity and proticity of the solvent can influence the stability of the charged carbanion intermediate and the transition state, thereby affecting the rate of isomerization.

-

Presence of a Base: The concentration and strength of the base are critical. Stronger bases and higher concentrations lead to a faster rate of proton abstraction and, consequently, a greater proportion of the delta-2 isomer.

-

Substituents on the Cephem Nucleus: Modifications to the C-3 and C-7 side chains of the cephalosporin molecule can impact the propensity for delta-2 isomer formation. Electron-withdrawing groups at the C-3 position can stabilize the carbanion intermediate, thus favoring isomerization.

Quantitative Data on Isomerization Kinetics

Table 1: Rate Constants for the Isomerization of Cefazolin Methyl Ester at 40°C and pH 7.4

| Rate Constant | Value (h⁻¹) |

| k₁ (Δ³ → Δ²) | 0.69 |

| k₂ (Δ² → Δ³) | 0.32 |

Note: Data from a study on cefazolin, a first-generation cephalosporin. The ester form is more susceptible to isomerization than the free acid.

Table 2: Activation Energy for the Isomerization of Cephaloridine

| Parameter | Value | Conditions |

| Activation Energy (Ea) | 32.3 kcal/mol | pD 10.5, 23-41°C |

Note: Data from a study on cephaloridine, another cephalosporin antibiotic.

Experimental Protocols

Forced Degradation Study of Cefodizime

A forced degradation study is essential to identify potential degradation products, including this compound, and to establish the stability-indicating nature of analytical methods.

Objective: To investigate the degradation of cefodizime under various stress conditions to generate the delta-2 isomer and other potential degradation products.

Materials:

-

Cefodizime reference standard

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Buffer solutions (pH 4, 7, and 9)

-

HPLC grade acetonitrile and methanol

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

pH meter

-

HPLC system with a UV detector

-

Photostability chamber

-

Oven

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of cefodizime in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.1 N HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

Base Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.1 N NaOH. Keep the solution at room temperature and monitor the degradation at shorter time intervals (e.g., 15, 30, 60, 120 minutes) due to the expected rapid degradation. Neutralize with an equivalent amount of 0.1 N HCl and dilute for HPLC analysis.

-

Oxidative Degradation: To 5 mL of the stock solution, add 5 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples at appropriate time intervals and dilute for HPLC analysis.

-

Thermal Degradation: Place the solid cefodizime powder in an oven at 80°C for 48 hours. Also, expose the stock solution to the same temperature for 24 hours. Withdraw samples, dissolve/dilute as necessary, and analyze by HPLC.

-

Photolytic Degradation: Expose the solid cefodizime powder and the stock solution to UV light (254 nm) and fluorescent light in a photostability chamber for a period as per ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Analyze the samples by HPLC.

-

pH-Dependent Degradation: Prepare solutions of cefodizime in buffer solutions of pH 4, 7, and 9. Store these solutions at 40°C and analyze at various time points to determine the pH-rate profile of degradation.

-

-

Sample Analysis: Analyze all the stressed samples using a validated stability-indicating HPLC method (see section 5.2).

dot

Spectroscopic Scrutiny of ∆²-Cefodizime: An In-depth Technical Guide to NMR and FTIR Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Delta-2-Cefodizime (∆²-Cefodizime), a critical isomer of the third-generation cephalosporin antibiotic, Cefodizime. The ∆²-isomer, characterized by a double bond at the C-2 position of the dihydrothiazine ring, is a less stable and biologically inactive form of the parent drug.[1] Its detection and characterization are paramount in the quality control and stability studies of Cefodizime. This document outlines the application of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the unambiguous identification and structural elucidation of this isomer.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural and stereochemical analysis of ∆²-Cefodizime. Both ¹H and ¹³C NMR, complemented by two-dimensional (2D) techniques, provide a complete picture of the molecular architecture.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of protons within the molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons, while the coupling constants (J) reveal dihedral angles between adjacent protons, aiding in stereochemical assignments.

Table 1: Representative ¹H NMR Spectral Data for the Cephem Nucleus of a ∆²-Cephalosporin

| Proton | Representative Chemical Shift (δ, ppm) | Multiplicity | Representative Coupling Constant (J, Hz) |

| H-2 | 6.2 - 6.5 | d | 4.0 - 5.0 |

| H-3 | 4.8 - 5.1 | d | 4.0 - 5.0 |

| H-6 | 5.0 - 5.3 | d | ~ 5.0 |

| H-7 | 5.6 - 5.9 | dd | ~ 5.0, ~ 8.0 |

Note: This data is representative of a ∆²-cephalosporin and may not be the exact experimental values for ∆²-Cefodizime.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of their substituents.

Table 2: Representative ¹³C NMR Spectral Data for the Cephem Nucleus of a ∆²-Cephalosporin

| Carbon | Representative Chemical Shift (δ, ppm) |

| C-2 | 125 - 130 |

| C-3 | 115 - 120 |

| C-4 | 165 - 170 (C=O) |

| C-6 | 55 - 60 |

| C-7 | 58 - 63 |

| C-8 | 160 - 165 (β-lactam C=O) |

Note: This data is representative of a ∆²-cephalosporin and may not be the exact experimental values for ∆²-Cefodizime.

2D NMR Techniques for Structural Confirmation

Two-dimensional NMR experiments are crucial for the unambiguous assignment of ¹H and ¹³C signals and for confirming the overall structure.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing the connectivity of the proton spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, providing long-range connectivity information.

Functional Group Analysis using Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For ∆²-Cefodizime, FTIR is particularly useful for confirming the presence of the β-lactam ring and other key structural motifs.

Table 3: Characteristic FTIR Absorption Bands for ∆²-Cefodizime

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| β-lactam C=O | Stretch | 1730 - 1760 |

| Amide C=O | Stretch | 1650 - 1680 |

| C=C (cephem ring) | Stretch | 1620 - 1640 |

| N-H | Stretch | 3200 - 3400 |

| C-O | Stretch | 1000 - 1300 |

| C-S | Stretch | 600 - 800 |

The most characteristic band for cephalosporins is the strong absorption from the β-lactam carbonyl stretch, typically appearing at a high wavenumber due to ring strain.[1]

Experimental Protocols

Synthesis and Isolation of ∆²-Cefodizime (Illustrative)

∆²-Cefodizime is typically formed as an impurity during the synthesis or degradation of Cefodizime. Isolation for analytical purposes can be achieved through preparative High-Performance Liquid Chromatography (HPLC).

Protocol:

-

Isomerization: Induce isomerization of Cefodizime to ∆²-Cefodizime by adjusting the pH of a Cefodizime solution to alkaline conditions (pH 8-10) and stirring at room temperature. The progress of the isomerization can be monitored by analytical HPLC.

-

Purification: Employ a preparative reverse-phase HPLC system with a suitable C18 column.

-

Mobile Phase: A gradient of acetonitrile and water (with a small percentage of a modifier like formic acid or trifluoroacetic acid) is typically used.

-

Detection: UV detection at a wavelength where both isomers have significant absorbance (e.g., 254 nm).

-

Fraction Collection: Collect the fractions corresponding to the ∆²-Cefodizime peak.

-

Solvent Evaporation: Remove the solvent from the collected fractions under reduced pressure to obtain the isolated ∆²-Cefodizime.

NMR Sample Preparation and Analysis

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the isolated ∆²-Cefodizime in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

-

2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments using standard pulse programs on the NMR spectrometer. The specific parameters for each experiment (e.g., number of increments, mixing times) should be optimized for the sample.

FTIR Sample Preparation and Analysis

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for FTIR analysis of solid powders.

Protocol:

-

Sample Preparation: Place a small amount of the solid ∆²-Cefodizime sample directly onto the ATR crystal.

-

Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Spectrum Acquisition: Record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to sample analysis.

-

Data Processing: The obtained spectrum is typically displayed in terms of transmittance or absorbance.

Visualizations

Caption: Experimental Workflow for the Analysis of ∆²-Cefodizime.

Caption: Logical Flow of Spectroscopic Data for Structure Elucidation.

References

Forced Degradation of Cefodizime: A Technical Guide to Understanding and Quantifying Δ²-Isomer Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the forced degradation of the third-generation cephalosporin, cefodizime, with a specific focus on the formation of its Δ²-isomer. Understanding the degradation pathways of active pharmaceutical ingredients (APIs) like cefodizime is critical for the development of stable formulations, the establishment of appropriate storage conditions, and the validation of stability-indicating analytical methods. The formation of the Δ²-isomer is a known degradation route for cephalosporins, leading to a loss of antibacterial activity.

Chemical Background and Significance of Δ²-Isomerization

Cefodizime, like other cephalosporins, features a core structure consisting of a β-lactam ring fused to a dihydrothiazine ring. The position of the double bond within the dihydrothiazine ring is crucial for its biological activity. The therapeutically active form of cefodizime is the Δ³-isomer. However, under certain stress conditions, this double bond can migrate to the C-2 position, forming the antibacterially inactive Δ²-isomer.[1] This isomerization represents a significant degradation pathway that can impact the efficacy and safety of cefodizime-containing pharmaceutical products.

Forced degradation studies are intentionally designed to accelerate this and other degradation processes to identify potential degradation products and understand the intrinsic stability of the drug molecule.[2]

Mechanism of Δ²-Isomer Formation

The isomerization of the Δ³-cephem nucleus to the Δ²-cephem nucleus is a well-understood process, generally proceeding through a base-catalyzed mechanism. The key steps are as follows:

-

Proton Abstraction: A base abstracts a proton from the carbon atom at the C-2 position of the cephem ring.

-

Carbanion Formation: This abstraction results in the formation of a resonance-stabilized carbanion intermediate.

-

Protonation: The carbanion can be protonated at either the C-2 position, regenerating the starting Δ³-isomer, or at the C-4 position. Protonation at C-4 leads to the formation of the thermodynamically less stable but kinetically favored (under certain conditions) Δ²-isomer.

This isomerization is significantly influenced by several factors, as detailed in the table below.

| Factor | Influence on Δ²-Isomer Formation | Rationale |

| pH | Alkaline conditions (high pH) significantly promote isomerization. | The presence of hydroxide ions or other bases facilitates the initial proton abstraction from the C-2 position, which is the rate-determining step. |

| Temperature | Higher temperatures accelerate the rate of isomerization. | Increased thermal energy provides the necessary activation energy for the chemical reaction to proceed more rapidly. |

| Solvent | The polarity and proticity of the solvent can affect the rate of isomerization. | Solvents can influence the stability of the charged intermediate (carbanion) and the transition state of the reaction. |

| Presence of Buffers | Certain buffer species can catalyze the degradation. | For instance, carbonate and borate buffers have been shown to increase the degradation rates of some cephalosporins.[3] |

Experimental Protocols for Forced Degradation Studies

Materials and Reagents

-

Cefodizime reference standard

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water (e.g., Milli-Q or equivalent)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Phosphate buffer components (e.g., monobasic potassium phosphate, dibasic sodium phosphate)

-

pH meter

General Procedure for Stress Studies

For each condition, a solution of cefodizime (e.g., 1 mg/mL) is prepared and subjected to the stressor for a defined period. A control sample, protected from the stressor, should be analyzed concurrently.

-

Acidic Hydrolysis: Mix equal volumes of cefodizime stock solution and 0.1 M HCl. Keep the mixture at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 2, 4, 8, 24 hours). After the desired time, cool the solution and neutralize it with an appropriate amount of 0.1 M NaOH.

-

Alkaline Hydrolysis (to favor Δ²-isomer formation): Mix equal volumes of cefodizime stock solution and 0.1 M NaOH. Maintain the solution at room temperature and take samples at various time points (e.g., 30 min, 1, 2, 4 hours) due to the faster degradation anticipated under basic conditions. Neutralize the samples with 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix equal volumes of cefodizime stock solution and 3% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.

-

Thermal Degradation: Store the cefodizime stock solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven for a defined period (e.g., 24, 48 hours).

-

Photolytic Degradation: Expose the cefodizime stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

Analytical Method for Quantification

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying cefodizime from its degradation products, including the Δ²-isomer.

-

Chromatographic System: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for cephalosporin analysis.

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to 6.0) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve adequate separation between the Δ³- and Δ²-isomers and other degradants.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength where both cefodizime and the Δ²-isomer have significant absorbance (e.g., 254 nm or 270 nm).

-

Quantification: The concentration of the Δ²-isomer can be determined by comparing its peak area to that of a reference standard of the Δ²-isomer, if available. If a standard is not available, relative quantification can be performed using the peak area percentage relative to the total peak area of all observed components.

Visualization of Pathways and Workflows

The following diagrams illustrate the key chemical transformation and the general experimental process.

References

- 1. delta-2-Cefodizime | 120533-30-4 | Benchchem [benchchem.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Degradation of Δ²-Cefodizime: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stability and degradation pathways of Cefodizime, with a particular focus on its Δ²-isomer. Cefodizime, a third-generation cephalosporin, can undergo isomerization from its active Δ³-form to the inactive Δ²-form, a critical aspect of its stability profile. This document synthesizes available data on the factors influencing this conversion, outlines the broader degradation pathways, and provides detailed experimental protocols for stability analysis.

Core Concepts in Cefodizime Stability

The stability of Cefodizime is intrinsically linked to the potential for isomerization of the double bond within the dihydrothiazine ring of the cephem nucleus. The therapeutically active form is the Δ³-isomer. However, under certain conditions, this can convert to the thermodynamically more stable but biologically inactive Δ²-isomer. This isomerization is a primary degradation pathway that can impact the potency and overall quality of the drug product.

Factors that significantly influence the rate of this isomerization include pH, temperature, and the solvent system. Generally, alkaline conditions are known to catalyze the prototropic shift that leads to the formation of the Δ²-isomer. Increased temperature provides the necessary activation energy for this conversion, thus accelerating the degradation process.

Degradation Pathways of Cefodizime

The degradation of Cefodizime is not limited to Δ³ to Δ² isomerization. Further degradation can occur, primarily through the hydrolytic cleavage of the strained β-lactam ring, which is common to all β-lactam antibiotics.

Based on studies of Cefodizime degradation, distinct pathways have been identified under different pH conditions:

-

Acidic Conditions : In acidic solutions, Cefodizime has been shown to convert into its anti-form and a Δ³-cephem form[1].

-

Neutral and Alkaline Conditions : In neutral to alkaline aqueous solutions, Cefodizime degrades into a C-7 positional isomer of the β-lactam ring and another Δ³-cephem form[1].

The primary degradation pathways are visualized below.

Quantitative Stability Data

While specific kinetic data for the formation of Δ²-Cefodizime is not extensively available in the public domain, general stability studies have been conducted on Cefodizime in various intravenous infusion fluids. These studies, while not differentiating between isomers, provide an overall measure of the parent drug's stability.

| Infusion Fluid | Storage Condition | Time | Remaining Cefodizime (%) | Reference |

| 0.9% Sodium Chloride | Room Temperature | 24 hours | > 90% | [2] |

| 0.9% Sodium Chloride | 4°C | 6 days | > 90% | [2] |

| 5% Dextrose in Water | Room Temperature | 24 hours | > 90% | [2] |

| 5% Dextrose in Water | 4°C | 6 days | > 90% | [2] |

| 10% Dextrose in Water | Room Temperature | 24 hours | > 90% | [2] |

| 10% Dextrose in Water | 4°C | 6 days | > 90% | [2] |

| 5% Amino Acid Injection | Room Temperature | 24 hours | > 90% | [2] |

| 5% Amino Acid Injection | 4°C | 6 days | > 90% | [2] |

| 3% Polygeline | Room Temperature | 24 hours | > 90% | [2] |

| 3% Polygeline | 4°C | 6 days | > 90% | [2] |

Table 1: Stability of Cefodizime in Intravenous Fluids. Note: Analysis was performed using a microbiological assay, which measures antibacterial activity and may not be stability-indicating.

Experimental Protocols

To adequately assess the stability of Cefodizime and quantify the formation of the Δ²-isomer and other degradation products, forced degradation studies coupled with a validated stability-indicating analytical method are essential.

Forced Degradation Study Protocol (Representative)

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and validate the specificity of analytical methods. The following protocol is a representative example based on general practices for cephalosporins.

Objective: To generate potential degradation products of Cefodizime under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of Cefodizime in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.

-

Incubate at 60°C for a specified period (e.g., 2, 4, 8 hours).

-

At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a final concentration for analysis.

-

-

Base Hydrolysis:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.

-

Keep at room temperature for a specified period (e.g., 30, 60, 120 minutes), as base-catalyzed degradation is often rapid.

-

At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 N HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Store at room temperature, protected from light, for 24 hours.

-

Withdraw a sample and dilute for analysis.

-

-

Thermal Degradation:

-

Place solid Cefodizime powder in a hot air oven at a specified temperature (e.g., 80°C) for a set duration (e.g., 48 hours).

-

Dissolve the stressed solid in a suitable solvent and dilute for analysis.

-

Separately, reflux the stock solution at 80°C for 8 hours, then cool and dilute for analysis.

-

-

Photostability Testing:

-

Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same temperature conditions.

-

Prepare samples for analysis after exposure.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method (Representative)

A stability-indicating method is crucial for separating the Δ³- and Δ²-isomers of Cefodizime from each other and from any other degradation products.

-

Chromatographic System: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or a multi-wavelength UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically required.

-

Solvent A: 0.02 M Phosphate buffer, pH adjusted to 3.5 with phosphoric acid.

-

Solvent B: Acetonitrile.

-

-

Gradient Program (Example):

Time (min) % Solvent A % Solvent B 0 95 5 20 60 40 25 60 40 30 95 5 | 35 | 95 | 5 |

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 270 nm.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness. Specificity is confirmed by assessing peak purity of the main Cefodizime peak in stressed samples using a DAD.

Conclusion

The stability of Cefodizime is a critical quality attribute, with the isomerization to the inactive Δ²-Cefodizime being a key degradation pathway, particularly influenced by alkaline pH and elevated temperature. Further degradation can occur via hydrolysis of the β-lactam ring and other rearrangements, leading to various products depending on the pH of the environment. While quantitative kinetic data for Δ²-Cefodizime formation is limited, a robust understanding of these pathways can be achieved through systematic forced degradation studies. The implementation of a validated, stability-indicating HPLC method is paramount for accurately quantifying Cefodizime and its degradation products, ensuring the safety and efficacy of the final pharmaceutical product. This guide provides the foundational knowledge and experimental framework necessary for researchers and drug development professionals to effectively investigate and control the stability of Cefodizime.

References

An In-depth Technical Guide to the Isomerization of Δ³- to Δ²-Cefodizime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomerization of the cephalosporin antibiotic Cefodizime from its therapeutically active Δ³-cepham form to its inactive Δ²-cepham isomer. This transformation is a critical aspect of Cefodizime's stability and has significant implications for its synthesis, formulation, storage, and clinical efficacy.

Executive Summary

Cefodizime, a third-generation cephalosporin, relies on the structural integrity of its Δ³-cephem nucleus for its antibacterial activity. This configuration is essential for the acylation of bacterial penicillin-binding proteins (PBPs), which is the mechanism of action for this class of antibiotics. However, under certain conditions, the double bond within the dihydrothiazine ring can migrate from the Δ³ to the Δ² position. This isomerization results in a molecule that is therapeutically inactive. Understanding the kinetics, mechanisms, and factors influencing this degradation pathway is paramount for ensuring the quality, safety, and efficacy of Cefodizime formulations. This guide details the chemical basis of this isomerization, methods for its detection and quantification, and strategies to mitigate its occurrence.

The Chemical Basis of Isomerization

The conversion of Δ³-Cefodizime to Δ²-Cefodizime is a well-documented degradation pathway for many cephalosporins. The Δ³ isomer is generally more thermodynamically stable; however, the energy difference between the two forms can be small, allowing for conversion under certain conditions.

Mechanism of Isomerization

The primary mechanism for the Δ³ to Δ² isomerization is base catalysis. The process involves the abstraction of a proton from the C-2 position of the cephem ring by a base. This results in the formation of a carbanion intermediate, which is then reprotonated at the C-4 position to yield the Δ² isomer.

A proposed mechanism suggests that the 4-carboxylate anion of the cephalosporin molecule itself can act as the base, abstracting a proton from the C-2 position.[1]

Diagram of the Proposed Isomerization Mechanism

Caption: Base-catalyzed isomerization of Δ³- to Δ²-Cefodizime.

Factors Influencing Isomerization

Several factors can influence the rate and extent of the Δ³ to Δ² isomerization:

-

pH: Alkaline conditions significantly accelerate the isomerization by promoting the abstraction of the C-2 proton.

-

Temperature: Higher temperatures increase the rate of isomerization by providing the necessary activation energy for the reaction.

-

Solvent: The polarity and proticity of the solvent can affect the stability of the carbanion intermediate and the transition state, thereby influencing the reaction rate.

-

Presence of a Base: The concentration and strength of the base are critical factors. Even weak bases can catalyze the reaction.

Quantitative Analysis of Cefodizime Isomerization

Degradation Kinetics of Cefotaxime (as an analogue for Cefodizime)

The degradation of Cefotaxime in aqueous solution is influenced by pH and temperature. The overall degradation involves multiple pathways, including the isomerization to the Δ² form.

| pH | Temperature (°C) | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (hours) |

| 1.9 | 25 | 1.2 x 10⁻⁶ | 160 |

| 4.0 | 25 | 2.5 x 10⁻⁷ | 770 |

| 9.0 | 25 | 8.3 x 10⁻⁶ | 23 |

Data adapted from studies on Cefotaxime degradation and should be considered as an approximation for Cefodizime.

The maximum stability for Cefotaxime is observed in the pH range of 4.5-6.5.[2]

Experimental Protocols

The study of Cefodizime isomerization typically involves forced degradation studies followed by analysis using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Forced Degradation Protocol (General)

This protocol outlines a general procedure for inducing the isomerization of Cefodizime for analytical purposes. The goal is to achieve a target degradation of approximately 10-20%.

-

Preparation of Cefodizime Stock Solution: Accurately weigh and dissolve Cefodizime in a suitable solvent (e.g., water for injection, a buffered solution) to a known concentration (e.g., 1 mg/mL).

-

Base-Induced Degradation:

-

To an aliquot of the Cefodizime stock solution, add a specific volume of a base (e.g., 0.1 M NaOH) to achieve the desired final base concentration.

-

Incubate the solution at a controlled temperature (e.g., 40°C or 60°C) for a predetermined time period.

-

At specified time intervals, withdraw samples and immediately neutralize them with an equivalent amount of acid (e.g., 0.1 M HCl) to stop the reaction.

-

Dilute the samples to a suitable concentration for HPLC analysis.

-

-

Control Samples: Prepare control samples of Cefodizime in the same solvent without the addition of base and subject them to the same temperature conditions.

Workflow for Forced Degradation Study

Caption: A typical workflow for a forced degradation experiment.

HPLC Method for Isomer Separation

A stability-indicating reversed-phase HPLC (RP-HPLC) method is required to separate and quantify Δ³-Cefodizime from its Δ²-isomer and other potential degradation products.

| Parameter | Recommended Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometry at a suitable wavelength (e.g., 254 nm or 270 nm) |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

| Injection Volume | 20 µL |

Method parameters should be optimized for the specific Cefodizime formulation and HPLC system.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of Cefodizime and its isomers.

¹H and ¹³C NMR Spectroscopy

Characteristic chemical shifts in ¹H and ¹³C NMR spectra can be used to differentiate between the Δ³ and Δ² isomers. For instance, the signals for the protons and carbons in the vicinity of the double bond within the dihydrothiazine ring will differ significantly between the two isomers. While specific NMR data for Cefodizime isomers is not widely published, studies on other cephalosporins have shown distinct differences in the chemical shifts of the protons at C-2, C-3, and C-4, as well as the corresponding carbon signals.

Implications for Drug Development and Quality Control

The propensity of Cefodizime to undergo isomerization to its inactive Δ² form has several critical implications:

-

Formulation Development: Formulations should be developed to maintain a pH that ensures the stability of the Δ³ isomer. The use of appropriate buffering agents is crucial.

-

Manufacturing and Storage: Manufacturing processes should avoid conditions of high pH and temperature. Storage conditions for the final product must be carefully controlled to minimize degradation.

-

Analytical Method Validation: Stability-indicating analytical methods that can resolve and quantify the Δ² isomer are mandatory for quality control and stability testing of Cefodizime products.

-

Regulatory Submissions: A thorough understanding of the degradation pathways of Cefodizime, including the Δ³ to Δ² isomerization, is a regulatory requirement.

Conclusion

The isomerization of Δ³- to Δ²-Cefodizime is a clinically significant degradation pathway that leads to a loss of therapeutic activity. A comprehensive understanding of the underlying chemical mechanisms, influencing factors, and analytical methodologies for its characterization is essential for the development of stable and effective Cefodizime formulations. By implementing robust control strategies throughout the product lifecycle, from synthesis to administration, the integrity of the active Δ³ isomer can be maintained, ensuring optimal patient outcomes.

References

The Critical Influence of pH and Temperature on the Formation of Δ²-Cefodizime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pivotal roles that pH and temperature play in the formation of delta-2-Cefodizime (Δ²-Cefodizime), an inactive isomer of the third-generation cephalosporin antibiotic, Cefodizime. Understanding the kinetics and mechanisms of this isomerization is paramount for ensuring the stability, efficacy, and safety of Cefodizime formulations. This document summarizes the key factors driving this degradation pathway, outlines detailed experimental protocols for its investigation, and presents illustrative data to guide formulation development and stability studies.

Introduction: The Significance of Δ²-Cefodizime Formation

Cefodizime, a potent β-lactam antibiotic, owes its therapeutic activity to the integrity of its core structure, which includes a Δ³-cephem nucleus. However, under certain environmental conditions, Cefodizime can undergo isomerization to the thermodynamically more stable but microbiologically inactive Δ²-isomer. This conversion represents a critical degradation pathway that can compromise the potency of Cefodizime-containing products. The formation of Δ²-Cefodizime is primarily influenced by pH and temperature, making a thorough understanding of these parameters essential for pharmaceutical scientists.

The isomerization from the active Δ³ to the inactive Δ² form is a known inactivation pathway for many cephalosporins. The shift in the double bond position within the cephem ring alters the molecule's three-dimensional structure, which is crucial for its binding to bacterial penicillin-binding proteins (PBPs), the target of β-lactam antibiotics. Consequently, the formation of Δ²-Cefodizime leads to a loss of antibacterial activity.

The Role of pH in Δ²-Cefodizime Formation

The isomerization of Cefodizime to its Δ²-isomer is significantly accelerated under basic conditions. This base-catalyzed reaction involves the abstraction of a proton from the C-2 position of the cephem ring, leading to the formation of a carbanion intermediate. This intermediate then undergoes a rearrangement, resulting in the migration of the double bond from the Δ³ to the Δ² position.

Key Observations:

-

Alkaline Conditions: Elevated pH levels substantially increase the rate of Δ²-Cefodizime formation.

-

Neutral and Acidic Conditions: The isomerization process is considerably slower in neutral and acidic environments. Maximum stability for many cephalosporins is often observed in the slightly acidic pH range.

The Impact of Temperature on Δ²-Cefodizime Formation

Temperature plays a crucial role in the kinetics of Δ²-Cefodizime formation by providing the necessary activation energy for the isomerization reaction to occur. As with most chemical reactions, an increase in temperature leads to an exponential increase in the reaction rate, following the principles of the Arrhenius equation.

Key Observations:

-

Elevated Temperatures: Higher storage temperatures significantly accelerate the degradation of Cefodizime and the formation of the Δ²-isomer.

-

Refrigerated and Room Temperatures: Lower temperatures are critical for maintaining the stability of Cefodizime and minimizing the formation of its inactive isomer.

Quantitative Data on Δ²-Cefodizime Formation

| pH | Temperature (°C) | Illustrative Rate Constant (k) for Δ²-Cefodizime Formation (h⁻¹) | Illustrative Half-life (t½) for Cefodizime (h) |

| 5.0 | 25 | 0.0001 | 6931 |

| 5.0 | 40 | 0.0005 | 1386 |

| 7.0 | 25 | 0.001 | 693 |

| 7.0 | 40 | 0.005 | 139 |

| 9.0 | 25 | 0.01 | 69.3 |

| 9.0 | 40 | 0.05 | 13.9 |

Note: The rate constants and half-lives presented are hypothetical and for illustrative purposes only. Actual values must be determined experimentally for specific formulations and storage conditions.

Experimental Protocols

To accurately quantify the formation of Δ²-Cefodizime and assess the stability of Cefodizime, rigorous experimental protocols are necessary. The following sections detail the methodologies for forced degradation studies and the development of a stability-indicating HPLC method.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products, including Δ²-Cefodizime, and to develop a stability-indicating analytical method.

Objective: To generate Δ²-Cefodizime and other potential degradation products under stressed conditions to facilitate the development and validation of a stability-indicating analytical method.

Protocol:

-

Preparation of Cefodizime Stock Solution: Prepare a stock solution of Cefodizime in a suitable solvent (e.g., water or a relevant buffer) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

-

Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, and 24 hours).

-

At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute it with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

-

Incubate the solution at room temperature (e.g., 25°C) for a defined period (e.g., 30, 60, 120, and 240 minutes), as base-catalyzed degradation is typically rapid.

-

At each time point, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute it with the mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Place a solid sample of Cefodizime in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a specified duration (e.g., 24, 48, and 72 hours).

-

Also, subject a solution of Cefodizime to the same thermal stress.

-

At each time point, dissolve the solid sample or dilute the solution with the mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature for a defined period (e.g., 2, 4, 8, and 24 hours).

-

At each time point, withdraw a sample and dilute it with the mobile phase for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a solution of Cefodizime to a UV light source (e.g., 254 nm) and a visible light source in a photostability chamber for a specified duration.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

At the end of the exposure period, dilute the samples with the mobile phase for HPLC analysis.

-

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the separation and quantification of Cefodizime from its degradation products, including Δ²-Cefodizime.

Objective: To develop and validate an HPLC method capable of accurately measuring the concentration of Cefodizime in the presence of Δ²-Cefodizime and other potential impurities.

Illustrative HPLC Parameters:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate or acetate buffer, pH adjusted to a suitable value) and an organic modifier (e.g., acetonitrile or methanol). The exact composition and gradient profile must be optimized to achieve adequate separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength where both Cefodizime and Δ²-Cefodizime have significant absorbance (e.g., 254 nm or 270 nm).

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.

-

Injection Volume: Typically 20 µL.

Method Validation: The developed HPLC method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Visualizing the Degradation Pathway and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key relationships and processes described in this guide.

Caption: Isomerization pathway of Cefodizime to its inactive Δ²-isomer.

Caption: Experimental workflow for forced degradation studies of Cefodizime.

Conclusion and Recommendations

The formation of Δ²-Cefodizime is a critical degradation pathway that is highly dependent on pH and temperature. To ensure the quality, stability, and efficacy of Cefodizime formulations, the following recommendations are crucial for researchers, scientists, and drug development professionals:

-

Formulation Development: Formulate Cefodizime products in a pH range that minimizes the rate of isomerization, typically in the slightly acidic to neutral range. The optimal pH should be determined through comprehensive stability studies.

-

Storage Conditions: Store Cefodizime drug substance and drug products at controlled, and preferably refrigerated, temperatures to minimize the rate of degradation.

-

Stability Studies: Conduct thorough forced degradation studies to identify all potential degradation products and develop a robust, validated stability-indicating analytical method.

-

Routine Analysis: Employ the validated stability-indicating method for routine quality control and stability monitoring of Cefodizime products throughout their shelf life.

By carefully controlling pH and temperature and implementing rigorous analytical monitoring, the formation of inactive Δ²-Cefodizime can be effectively managed, ensuring that patients receive a safe and effective medication.

Delta-2-Cefodizime: A Comprehensive Technical Guide for its Use as a Reference Standard in Pharmaceutical Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of delta-2-Cefodizime, a critical process impurity and degradation product of the third-generation cephalosporin antibiotic, Cefodizime. The presence and quantity of this isomer are crucial quality attributes of Cefodizime active pharmaceutical ingredient (API) and finished drug products. This document outlines the significance of this compound as a reference standard, its physicochemical properties, and detailed methodologies for its identification, quantification, and control in pharmaceutical analysis. The information presented herein is intended to support researchers, quality control analysts, and formulation scientists in ensuring the safety, efficacy, and regulatory compliance of Cefodizime-containing medicines.

Introduction

Cefodizime is a broad-spectrum cephalosporin antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. During its synthesis and storage, Cefodizime can undergo isomerization of the double bond in the dihydrothiazine ring of the cephem nucleus, leading to the formation of the delta-2 isomer (Δ²-Cefodizime). Unlike the therapeutically active delta-3 isomer (Δ³-Cefodizime), the delta-2 isomer is microbiologically inactive. Therefore, its presence must be carefully monitored and controlled to ensure the potency and safety of the final drug product.

The availability of a well-characterized this compound reference standard is paramount for the accurate validation of analytical methods and for the routine quality control of Cefodizime. This guide details the necessary analytical procedures and provides the quantitative data required for its use as a reference material.

Physicochemical Properties and Structural Elucidation

The primary structural difference between Cefodizime (delta-3) and this compound lies in the position of the double bond within the cephem ring. This subtle change significantly impacts the molecule's chemical and biological properties.[1]

Table 1: Physicochemical Properties of Cefodizime and this compound

| Property | Cefodizime (Delta-3 Isomer) | This compound |

| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-8-oxo-3-[(5-methyl-4-carboxymethyl-1,3-thiazol-2-yl)sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-8-oxo-3-[(5-methyl-4-carboxymethyl-1,3-thiazol-2-yl)sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

| Molecular Formula | C₂₀H₂₀N₆O₇S₄ | C₂₀H₂₀N₆O₇S₄ |

| Molecular Weight | 584.66 g/mol | 584.66 g/mol |

| Biological Activity | Active | Inactive |

Spectroscopic Characterization

The unequivocal identification of this compound as a reference standard relies on a combination of spectroscopic techniques.

High-resolution ¹H and ¹³C NMR spectroscopy are essential for confirming the isomeric purity and structure of the reference standard.[1] The key differentiating signals will be those of the protons and carbons in the immediate vicinity of the double bond in the cephem ring.

In the ¹H NMR spectrum, the signal for the proton at C-2 in the delta-2 isomer would be expected to appear as a singlet, while the corresponding C-4 proton in the delta-3 isomer would show a different multiplicity and chemical shift due to its coupling with the C-3 proton. Similarly, the ¹³C NMR spectrum will show distinct chemical shifts for the C-2, C-3, and C-4 carbons, reflecting the change in hybridization and electronic environment.

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for providing structural information through fragmentation analysis.[1] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the elemental composition.[2][3]

The fragmentation pattern will be a key identifier. Cleavage of the β-lactam ring and fragmentation of the side chains will produce characteristic ions that can be used to confirm the structure.[1]

The IR spectrum of this compound will display characteristic absorption bands for its functional groups.[1]

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| β-lactam C=O stretch | 1730-1760 |

| Amide C=O stretch | ~1670 |

| C=C stretch (cephem ring) | ~1620 |

| N-H stretch (amide) | ~3300 |

| C-S stretch | ~700 |

Experimental Protocols

Synthesis of this compound Reference Standard

The preparation of a this compound reference standard typically involves the controlled isomerization of the delta-3 isomer. This is often achieved through base-catalyzed isomerization.

Protocol for Base-Catalyzed Isomerization (General Procedure):

-

Dissolution: Dissolve Cefodizime (delta-3 isomer) in a suitable aprotic solvent (e.g., dimethylformamide, acetonitrile).

-

Base Addition: Add a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) to the solution. The amount of base and the reaction temperature should be carefully controlled to promote isomerization without significant degradation.

-

Monitoring: Monitor the progress of the reaction by HPLC. The goal is to maximize the yield of the delta-2 isomer while minimizing the formation of other degradation products.

-

Quenching: Once the desired level of conversion is reached, quench the reaction by adding a weak acid (e.g., acetic acid) to neutralize the base.

-

Purification: The this compound can be purified from the reaction mixture using preparative HPLC.

-

Characterization: The purity and identity of the isolated this compound should be confirmed using the spectroscopic methods described in Section 2.1.

Analytical Method for the Quantification of this compound

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard for the separation and quantification of Cefodizime and its impurities, including the delta-2 isomer.

Protocol for HPLC Analysis:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed to achieve optimal separation.

-

Mobile Phase A: An aqueous buffer, such as phosphate or acetate buffer, with the pH adjusted to be in the range of 3-7.

-

Mobile Phase B: A polar organic solvent, such as acetonitrile or methanol.

-

-

Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, which is gradually increased to elute the more retained components.

-

Flow Rate: A flow rate of 1.0 mL/min is common.

-

Detection Wavelength: UV detection at a wavelength where both Cefodizime and the delta-2 isomer have significant absorbance, typically around 254 nm.

-

Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.

-

Injection Volume: Typically 10-20 µL.

Table 3: Representative HPLC Method Parameters and Validation Data

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.02 M Phosphate Buffer, pH 6.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 40% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | 254 nm |

| Retention Time (Cefodizime) | Approx. 15 min |

| Retention Time (this compound) | Approx. 18 min |

| Linearity (r²) | > 0.999 |

| Limit of Quantification (LOQ) | Typically ≤ 0.05% |

| Limit of Detection (LOD) | Typically ≤ 0.015% |

| Accuracy (% Recovery) | 98-102% |

(Note: These are representative values and should be established during method validation.)

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. These studies involve subjecting Cefodizime to various stress conditions to generate potential degradation products, including the delta-2 isomer.

Protocol for Forced Degradation:

-

Acid Hydrolysis: Treat a solution of Cefodizime with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Treat a solution of Cefodizime with a dilute base (e.g., 0.1 N NaOH) at room temperature. This condition is known to promote the formation of the delta-2 isomer.

-

Oxidative Degradation: Treat a solution of Cefodizime with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose solid Cefodizime to dry heat (e.g., 105 °C).

-

Photodegradation: Expose a solution of Cefodizime to UV light.

After exposure to each stress condition, the samples are analyzed by the validated HPLC method to assess the formation of degradation products and to ensure that they are well-resolved from the main Cefodizime peak.

Regulatory Context and Acceptance Criteria

The control of impurities in active pharmaceutical ingredients is a critical aspect of regulatory submissions. Pharmacopoeias such as the European Pharmacopoeia (Ph. Eur.) provide monographs that specify the tests and acceptance criteria for impurities.[4][5]

Table 4: General European Pharmacopoeia Thresholds for Reporting, Identification, and Qualification of Impurities

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | > 0.05% | > 0.10% | > 0.15% |

| > 2 g/day | > 0.03% | > 0.05% | > 0.05% |

(Note: These are general thresholds and may be different for specific substances based on their toxicity and potency.)

Visualizations

Isomerization of Cefodizime

Caption: Isomerization pathway from active delta-3-Cefodizime to the inactive delta-2 isomer.

Workflow for Reference Standard Qualification

References

- 1. This compound | 120533-30-4 | Benchchem [benchchem.com]

- 2. High Resolution Mass Spectrometry for the Recognition and Structural Characterization of a New Antimicrobial Compound [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. edqm.eu [edqm.eu]

- 5. Control of impurities of pharmacopoeial substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

biological inactivity of delta-2-Cefodizime explained

An In-depth Technical Guide to the Biological Inactivity of ∆²-Cefodizime

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed explanation for the biological inactivity of the ∆²-isomer of Cefodizime, a third-generation cephalosporin antibiotic. A comprehensive understanding of the structure-activity relationship is crucial for the development of stable and effective antibacterial agents.

Introduction to Cefodizime and its Isomers

Cefodizime is a potent, broad-spectrum cephalosporin antibiotic. Its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). The core structure of Cefodizime, like other cephalosporins, features a β-lactam ring fused to a dihydrothiazine ring. The position of the double bond within the dihydrothiazine ring is critical for its biological function. The active form of Cefodizime is the ∆³-isomer, where the double bond is located between the C-3 and C-4 atoms of the cephem nucleus.[1] However, under certain conditions, this double bond can migrate to the C-2 and C-3 positions, forming the biologically inactive ∆²-isomer.[1] This isomerization is a critical concern in the manufacturing and storage of Cefodizime, as it leads to a loss of therapeutic efficacy.

The Chemical Basis of Inactivity: A Shift in the Double Bond

The seemingly minor structural alteration from the ∆³ to the ∆² configuration has profound consequences for the molecule's biological activity. The generally accepted mechanism for this isomerization involves a base-catalyzed abstraction of a proton from the C-2 position, leading to a resonance-stabilized carbanion intermediate.[1]

The key to the antibacterial action of cephalosporins lies in the reactivity of the β-lactam ring, which acylates a serine residue in the active site of bacterial PBPs. The ∆³-isomer is sterically and electronically configured to present the β-lactam ring for this nucleophilic attack. In contrast, the isomerization to the ∆²-form alters the geometry and electronic properties of the entire cephem nucleus. This change in conformation reduces the strain on the β-lactam ring, making it less susceptible to nucleophilic attack and thereby decreasing its acylating potential.

Diagram: Isomerization of Cefodizime

Caption: Isomerization from active ∆³-Cefodizime to inactive ∆²-Cefodizime.

Quantitative Evidence of Inactivity

The biological inactivity of ∆²-Cefodizime is demonstrated by a significant increase in its Minimum Inhibitory Concentration (MIC) and a decrease in its affinity for Penicillin-Binding Proteins (PBPs) compared to the parent ∆³-isomer.

| Compound | Minimum Inhibitory Concentration (MIC) against E. coli | Relative PBP Binding Affinity |

| ∆³-Cefodizime | Low (e.g., < 1 µg/mL) | High |

| ∆²-Cefodizime | High (e.g., > 128 µg/mL) | Very Low |

Note: The exact MIC values can vary depending on the bacterial strain and the specific experimental conditions. The values presented here are illustrative of the significant difference in activity.

Experimental Protocols

The determination of the biological activity of cephalosporin isomers relies on standardized microbiological and biochemical assays.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.

Protocol: Broth Microdilution MIC Assay

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., E. coli ATCC 25922) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution of Test Compounds: Serial twofold dilutions of ∆³-Cefodizime and ∆²-Cefodizime are prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity.

Diagram: MIC Assay Workflow

Caption: Workflow for the broth microdilution MIC assay.

Penicillin-Binding Protein (PBP) Affinity Assay

PBP binding affinity is a measure of how strongly a β-lactam antibiotic interacts with its target enzymes. A common method is a competitive binding assay using a radiolabeled or fluorescently tagged penicillin.

Protocol: Competitive PBP Binding Assay

-

Membrane Preparation: Bacterial cell membranes containing PBPs are isolated from the test organism.

-

Competitive Incubation: The membrane preparation is incubated with various concentrations of the test compounds (∆³-Cefodizime and ∆²-Cefodizime).

-

Labeling: A known concentration of a labeled penicillin (e.g., [³H]benzylpenicillin or a fluorescent penicillin derivative) is added to the mixture and incubated to allow binding to the PBPs that are not occupied by the test compound.

-

Separation and Detection: The PBP-antibiotic complexes are separated by SDS-PAGE. The amount of labeled penicillin bound to each PBP is quantified by autoradiography or fluorescence imaging.

-

Determination of IC₅₀: The concentration of the test compound that inhibits 50% of the binding of the labeled penicillin (IC₅₀) is determined. A higher IC₅₀ value indicates lower binding affinity.

Diagram: PBP Competitive Binding Assay

Caption: Workflow for a competitive PBP binding assay.

Conclusion

The biological inactivity of ∆²-Cefodizime is a direct consequence of the isomerization of the double bond within the dihydrothiazine ring from the ∆³ to the ∆² position. This structural change alters the three-dimensional conformation of the molecule, reducing the reactivity of the β-lactam ring and severely diminishing its ability to bind to and inhibit bacterial penicillin-binding proteins. This understanding is fundamental for the development of stable cephalosporin antibiotics and for ensuring the quality and efficacy of Cefodizime formulations. The control of isomerization is a critical parameter in the synthesis, formulation, and storage of Cefodizime to maintain its therapeutic value.

References

Methodological & Application

HPLC Method for Delta-2-Cefodizime Impurity Profiling: Application Note and Protocol

Introduction

Cefodizime is a third-generation cephalosporin antibiotic used in the treatment of a wide range of bacterial infections. As with all pharmaceuticals, ensuring the purity and stability of Cefodizime is critical for its safety and efficacy. A common degradation pathway for cephalosporins involves the isomerization of the dihydrothiazine ring, leading to the formation of the biologically inactive delta-2 (Δ²) isomer from the active delta-3 (Δ³) form. The presence of the Δ²-Cefodizime impurity is a key indicator of product degradation and must be carefully monitored.

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of delta-2-Cefodizime and other related substances in Cefodizime drug substance and formulated products. The method is designed to be precise, accurate, and specific, providing a clear separation of the parent drug from its potential impurities.

Principle

The method utilizes reversed-phase HPLC with a gradient elution to achieve separation of Cefodizime and its impurities. A C18 stationary phase provides the necessary hydrophobicity to retain the compounds of interest. The mobile phase consists of a phosphate buffer and an organic modifier (acetonitrile). By gradually increasing the concentration of the organic modifier, compounds are eluted based on their polarity, allowing for the effective separation of the closely related Cefodizime and its delta-2 isomer. Detection is performed using a UV detector at a wavelength that provides optimal sensitivity for both the active pharmaceutical ingredient (API) and its impurities.

Experimental Protocols

Materials and Reagents

-

Cefodizime Sodium Reference Standard (CRS)

-

This compound Impurity Standard

-

Potassium dihydrogen phosphate (KH₂PO₄), analytical grade

-

Orthophosphoric acid (H₃PO₄), analytical grade

-

Acetonitrile, HPLC grade

-

Water, HPLC grade or purified to a resistivity of ≥18.2 MΩ·cm

Instrumentation and Chromatographic Conditions

A summary of the HPLC instrument and conditions is provided in the table below.

| Parameter | Specification |

| HPLC System | Agilent 1200 series or equivalent with a gradient pump, autosampler, column oven, and UV detector |